Diethyl (2-Amino-4-methoxyphenyl)phosphonate
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Overview
Description
Diethyl (2-Amino-4-methoxyphenyl)phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Amino-4-methoxyphenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts or microwave irradiation to enhance reaction yields and reduce reaction times. The use of solvents such as dichloromethane or toluene is common, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-Amino-4-methoxyphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-Amino-4-methoxyphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of enzymes involved in disease pathways.
Industry: The compound is used as a corrosion inhibitor and in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl (2-Amino-4-methoxyphenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
- Diethyl (4-chlorophenyl)amino(phenyl)methylphosphonate
- Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate
- Diethyl (1-(4-chlorophenyl)amino-3-phenylallyl)phosphonate
Comparison: Diethyl (2-Amino-4-methoxyphenyl)phosphonate is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups can influence its reactivity and binding properties, making it distinct from other similar compounds that may only have one of these groups. The presence of the methoxy group can enhance the compound’s solubility and its ability to participate in hydrogen bonding, while the amino group can provide additional sites for chemical modification .
Properties
Molecular Formula |
C11H18NO4P |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-5-methoxyaniline |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(14-3)8-10(11)12/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
IZZSYYICPGIFNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)OC)N)OCC |
Origin of Product |
United States |
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